molecular formula C24H18N4O3S2 B5261709 (6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5261709
M. Wt: 474.6 g/mol
InChI Key: NUSVLIZKWBROPR-HRXHUYTNSA-N
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Description

(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core

Preparation Methods

The synthesis of (6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the furan and phenoxymethyl groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where certain groups in the molecule are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, (6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has unique structural features that may confer distinct properties. Similar compounds include:

Properties

IUPAC Name

(6Z)-5-imino-6-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S2/c1-15-7-10-18(11-8-15)32-21-12-9-17(31-21)13-19-22(25)28-24(26-23(19)29)33-20(27-28)14-30-16-5-3-2-4-6-16/h2-13,25H,14H2,1H3/b19-13-,25-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSVLIZKWBROPR-HRXHUYTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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